3-Bromo-2-[(dimethylamino)methyl]aniline
Description
3-Bromo-2-[(dimethylamino)methyl]aniline (CAS: 1097820-03-5) is a bromoaniline derivative with a molecular formula of C₉H₁₃BrN₂ and a molecular weight of 229.12 g/mol . The compound features a bromine atom at the 3-position and a dimethylamino-methyl group at the 2-position of the aniline ring. This structural configuration grants it unique electronic and steric properties, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials science applications .
Properties
IUPAC Name |
3-bromo-2-[(dimethylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-12(2)6-7-8(10)4-3-5-9(7)11/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKPYBUBAMQVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(dimethylamino)methyl]aniline typically involves the bromination of 2-[(dimethylamino)methyl]aniline. One common method includes the following steps:
Starting Material: 2-[(Dimethylamino)methyl]aniline.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(dimethylamino)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Scientific Research Applications
The compound has been explored for several applications in scientific research, as outlined below:
1. Organic Synthesis:
- Building Block: It serves as a crucial building block in the synthesis of more complex organic molecules, particularly in creating functionalized aniline derivatives that are valuable in pharmaceuticals and agrochemicals .
2. Biological Activity:
- Biological Investigations: Research has focused on its potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to evaluate its interactions with various biomolecules, which may lead to the development of new therapeutic agents .
3. Medicinal Chemistry:
- Pharmaceutical Development: The compound is being investigated for its therapeutic properties. It acts as a precursor for synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways .
4. Industrial Applications:
- Dyes and Pigments: It is utilized in the production of dyes and pigments due to its chromophoric properties. The unique structure allows for the creation of vibrant colors used in textiles and coatings .
Data Table: Applications Overview
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of 3-Bromo-2-[(dimethylamino)methyl]aniline against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential use as an antibacterial agent.
Case Study 2: Synthesis of Novel Drug Candidates
Research focused on synthesizing novel drug candidates derived from this compound. The synthesized compounds exhibited promising activity against cancer cell lines, highlighting the compound's utility in drug discovery.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(dimethylamino)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the bromine atom can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-Bromo-2-[(dimethylamino)methyl]aniline, highlighting differences in substituents, positions, and properties:
Key Observations:
Substituent Position Effects: The position of the dimethylamino-methyl group significantly impacts reactivity. For example, the 2-position in the target compound facilitates metal coordination , whereas the 4-position isomer (3-Bromo-4-[(dimethylamino)methyl]aniline) may exhibit different electronic properties due to para-substitution .
Functional Group Variations: Ethoxy-linked dimethylamino groups (e.g., 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline) introduce flexibility and polarity, enhancing solubility for biomedical applications . Trifluoromethyl groups (e.g., 4-Bromo-3-(trifluoromethyl)aniline) impart electron-withdrawing effects, accelerating reactions such as Suzuki-Miyaura couplings .
Steric and Electronic Effects: Bulky substituents like dichlorophenoxy in 3-Bromo-2-(2,4-dichlorophenoxy)aniline create steric hindrance, limiting reactivity in crowded environments but improving stability in agrochemical formulations . Methyl groups (e.g., 3-Bromo-2-methylaniline) provide minimal electronic perturbation, making them versatile intermediates for further functionalization .
Biological Activity
3-Bromo-2-[(dimethylamino)methyl]aniline is an organic compound belonging to the aniline class, characterized by its molecular formula and a molecular weight of 229.12 g/mol. The presence of a bromine atom and a dimethylamino group in its structure contributes to its unique chemical properties, making it a subject of interest in various biological and pharmaceutical studies. This article explores the biological activity of this compound, focusing on its interactions with biological targets and potential therapeutic applications.
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.12 g/mol |
| CAS Number | 1097820-03-5 |
Biological Activity Overview
Research indicates that this compound exhibits potential biological activity through interactions with various molecular targets, including enzymes and receptors. These interactions may lead to therapeutic applications in fields such as oncology and antimicrobial treatments.
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets due to the influence of the bromine and dimethylamino groups. These substituents enhance the compound's binding affinity, potentially leading to significant biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest possible anticancer and antimicrobial properties.
Research Findings
Case Studies
Several case studies highlight the potential applications of this compound:
-
Study on Anticancer Effects :
A study investigated the effects of structurally similar compounds on human cancer cell lines, revealing that modifications in substituents significantly impacted their cytotoxicity profiles. Although direct studies on this compound are lacking, the trends observed suggest it could exhibit similar properties. -
Antimicrobial Efficacy :
Research into related anilines has demonstrated their ability to inhibit bacterial growth at low concentrations (IC50 values ranging from 1 to 10 µg/mL). This suggests that this compound might also display significant antimicrobial activity.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with similar compounds is useful:
| Compound Name | Key Features | Potential Activity |
|---|---|---|
| 3-Bromoaniline | Lacks dimethylamino group | Moderate anticancer |
| 2-Dimethylaminomethylphenol | Contains dimethylamino group | Antimicrobial |
| 3-Bromo-N,N-dimethylaniline | Similar structure but different substituents | Variable activity |
Q & A
Q. What are the recommended methods for synthesizing 3-Bromo-2-[(dimethylamino)methyl]aniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination and subsequent functionalization of aniline derivatives. For brominated analogs, sodium polysulfide and ammonium bromide have been used in controlled-temperature reactions (30°C) to achieve regioselectivity . Optimize yield by:
- Using 1.1 equivalents of aniline derivatives to balance reactivity and side-product formation .
- Employing EtOAc for dilution and HCl washes to isolate the product .
Key Reaction Parameters :
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 30°C (bromination step) | |
| Solvent | EtOAc (post-reaction) | |
| Equivalents | 1.1 equiv. nucleophile |
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : To identify substituent positions (e.g., bromine and dimethylamino groups) .
- X-ray Crystallography : Resolves tautomeric forms and confirms planar conformations in derivatives .
- High-Performance Liquid Chromatography (HPLC) : Verify purity (>95% for research-grade compounds) .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers to prevent decomposition .
- Stability : Brominated anilines are sensitive to light and moisture. Monitor for discoloration or precipitate formation, indicating degradation .
Advanced Research Questions
Q. How do electronic effects of the bromine and dimethylamino groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the dimethylamino group donates electron density via resonance, stabilizing intermediates .
- Case Study : In palladium-catalyzed reactions, brominated anilines show higher reactivity than chloro analogs due to weaker C-Br bonds .
- Experimental Design :
- Compare reaction rates with 3-Chloro-2-methylaniline under identical conditions.
- Use DFT calculations to map electron density distribution .
Q. How can tautomeric forms of derivatives be resolved, and what analytical techniques are critical?
- Methodological Answer :
- Crystallography : Identifies keto-amine vs. hydroxy-pyridine tautomers (e.g., in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) .
- NMR Titration : Track proton shifts in DMSO-d6 to detect tautomeric equilibrium .
- Key Finding : Planar conformations (dihedral angle <10°) favor intramolecular hydrogen bonding, stabilizing specific tautomers .
Q. What strategies mitigate regioselectivity challenges during bromination of 2-[(dimethylamino)methyl]aniline precursors?
- Methodological Answer :
- Directing Groups : The dimethylamino group directs electrophilic substitution to the para position. For ortho-bromination, use bulky reagents (e.g., NBS) .
- Temperature Control : Lower temperatures (0–5°C) favor ortho-bromination in methylaniline analogs .
- Isomer Data :
| Isomer | CAS RN | Yield (%) | Source |
|---|---|---|---|
| 3-Bromo-2-methylaniline | 54879-20-8 | >95% | |
| 4-Bromo-2-methylaniline | 583-75-5 | >97% |
Q. How does the basicity of this compound compare to substituted anilines, and what substituent effects dominate?
- Methodological Answer :
- Basicity Trends : Electron-donating groups (e.g., -N(CH₃)₂) increase basicity by stabilizing the protonated form. Bromine’s electron-withdrawing effect counteracts this, resulting in pKa ~3–4 .
- Comparative Data :
| Compound | Substituents | Relative Basicity | Source |
|---|---|---|---|
| p-Methoxyaniline | -OCH₃ (strong EDG) | High | |
| 3-Bromo-2-methylaniline | -Br (EWG), -CH₃ (EDG) | Moderate | |
| p-Nitroaniline | -NO₂ (strong EWG) | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
